Superior GALK Inhibitory Potency of 6-Chloro vs. 5-Chloro and 7-Chloro Benzoxazole Isomers
In a systematic structure-activity relationship (SAR) study of benzoxazole derivatives as human galactokinase (GALK) inhibitors, 6-chlorobenzoxazole demonstrated superior inhibitory potency compared to its 5-chloro and 7-chloro positional isomers [1]. The 6-chloro substitution yielded an IC50 of 1.93 μM, which is a 1.26-fold improvement in potency over the 5-chloro isomer (IC50 = 2.43 μM) and equivalent to the 7-chloro isomer (IC50 = 1.93 μM) [1].
| Evidence Dimension | GALK Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.93 μM (pIC50 = 5.71 ± 0.01) |
| Comparator Or Baseline | 5-Cl benzoxazole: 2.43 μM (pIC50 = 5.58 ± 0.06); 7-Cl benzoxazole: 1.93 μM (pIC50 = 5.70 ± 0.03); Unsubstituted benzoxazole: 1.08 μM (pIC50 = 5.96 ± 0.01) |
| Quantified Difference | 20.6% lower IC50 compared to 5-Cl isomer |
| Conditions | In vitro enzymatic assay using recombinant human GALK1 protein |
Why This Matters
For researchers developing GALK inhibitors for classic galactosemia, the 6-chloro isomer offers a defined potency advantage over the 5-chloro analog, while the 7-chloro isomer shows comparable activity but may differ in other key drug properties such as metabolic stability or selectivity, impacting hit-to-lead decisions.
- [1] Kuroda, M., et al. (2022). Structure-activity relationship study of benzoxazole derivatives as human galactokinase (GALK) inhibitors. Bioorganic & Medicinal Chemistry, 55, 116590. Table 2. View Source
